4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
Overview
Description
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol is an organic compound with the molecular formula C26H20O2. It is known for its role as a synthetic intermediate in the production of aggregation-induced emission dyes. This compound is characterized by its two phenol groups attached to a diphenylethene core, making it a versatile building block in organic synthesis.
Mechanism of Action
Target of Action
It is known that this compound is a synthetic intermediate of aggregation-induced emission (aie) dye .
Mode of Action
The mode of action of 4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol involves its use in the synthesis of alkyl-halogen to make ether and polymer reaction via esterification . This suggests that it may interact with its targets by participating in chemical reactions that lead to the formation of new compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol can be synthesized through a multi-step process involving the reaction of benzaldehyde derivatives with phenol under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the diphenylethene core. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form diphenylethene derivatives using reducing agents like sodium borohydride.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diphenylethene derivatives.
Substitution: Halogenated or alkylated phenol derivatives.
Scientific Research Applications
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescence properties.
Medicine: Explored for its potential as a therapeutic agent in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and optical materials.
Comparison with Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol can be compared with other similar compounds such as:
1,1,2,2-Tetraphenylethene: Known for its strong aggregation-induced emission properties.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar structure but different substitution pattern, leading to varied chemical reactivity and applications.
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzoic acid: Used in the synthesis of coordination polymers and metal-organic frameworks.
The uniqueness of 4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,27-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBSSBYVVMIMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580177 | |
Record name | 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919789-77-8 | |
Record name | 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20580177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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